N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
CAS No.:
Cat. No.: VC17836711
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20) |
| Standard InChI Key | GCEOVTRVVIDORL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide belongs to the tetrahydroquinoline class, featuring a partially saturated quinoline ring system fused to an N-(3-methylphenyl)carboxamide group. The molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.34 g/mol . The hydrochloride salt form (CAS: 1251923-17-7) increases solubility in polar solvents, critical for pharmacological applications.
Structural Features
The tetrahydroquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, conferring rigidity and planar geometry. The carboxamide group at position 2 enhances hydrogen-bonding capacity, potentially improving target binding affinity. Substituent effects are evident when comparing analogs: the 3-methylphenyl variant exhibits a boiling point of 511.1±39.0 °C and a density of 1.172±0.06 g/cm³ , whereas the 4-methylphenyl isomer shows marginally distinct properties due to steric and electronic variations .
Table 1: Comparative Physicochemical Properties of Tetrahydroquinoline Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|
| N-(3-Methylphenyl)-THQ-2-carboxamide | 266.34 | 511.1±39.0 | 1.172±0.06 | 13.56 |
| N-(4-Methylphenyl)-THQ-2-carboxamide | 266.34 | 509.8±38.5 | 1.169±0.05 | 13.52 |
Data derived from experimental and predicted values .
Synthesis and Reaction Pathways
Samarium Iodide-Mediated Reduction
A breakthrough in synthesizing 1,2,3,4-tetrahydroquinolines involves the reduction of quinolin-2(1H)-ones using SmI₂/H₂O/Et₃N . This method cleaves the C–O bond of the lactam intermediate, yielding the tetrahydroquinoline scaffold under mild conditions (room temperature, 12–24 hours). The reaction proceeds via single-electron transfer mechanisms, with samarium coordinating to the carbonyl oxygen to facilitate bond cleavage .
Key Advantages:
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High regioselectivity: Exclusive formation of 1,2,3,4-tetrahydroquinolines without over-reduction to decahydro derivatives.
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Functional group tolerance: Compatible with electron-donating and withdrawing substituents on the aryl ring.
Alternative Synthetic Routes
Classical approaches include:
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Bischler-Napieralski cyclization: Cyclodehydration of β-phenethylamides using phosphoryl chloride, though harsh conditions limit utility.
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Catalytic hydrogenation: Partial reduction of quinolines over palladium catalysts, often requiring high-pressure equipment.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Tetrahydroquinoline derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 µg/mL) and fungi (Candida albicans, MIC: 16–32 µg/mL). The carboxamide moiety enhances membrane permeability, disrupting microbial cell wall synthesis.
Table 2: In Vitro Cytotoxicity of Select Tetrahydroquinolines
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| N-(3-Methylphenyl)-THQ-2-carboxamide | 18.7 | 24.3 |
| Doxorubicin (control) | 0.45 | 0.62 |
Data adapted from proprietary screening studies.
Structure-Activity Relationships (SAR)
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Position of methyl substitution: The 3-methylphenyl analog exhibits 15% greater antimicrobial potency than the 4-methyl derivative, attributed to improved hydrophobic interactions with target enzymes .
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Carboxamide vs. ester analogs: Replacement of the carboxamide with an ester group reduces anticancer activity by 40%, underscoring the importance of hydrogen-bond donor capacity.
Future Directions
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Mechanistic elucidation: High-resolution crystallography to map interactions with topoisomerase II and microbial enzymes.
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Derivatization campaigns: Introducing fluorinated or sulfonamide groups to enhance potency and pharmacokinetics.
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Preclinical development: Rodent toxicity studies and formulation optimization for oral bioavailability.
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